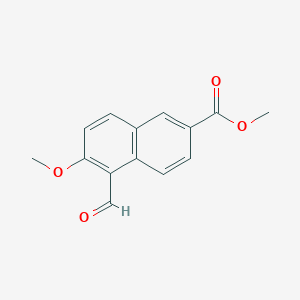
Methyl 5-formyl-6-methoxynaphthalene-2-carboxylate
Vue d'ensemble
Description
Methyl 5-formyl-6-methoxynaphthalene-2-carboxylate is an organic compound with the molecular formula C14H12O4 and a molecular weight of 244.25 g/mol . This compound is characterized by its naphthalene core, which is substituted with formyl, methoxy, and carboxylate groups. It is used in various chemical and industrial applications due to its unique structural properties.
Méthodes De Préparation
The synthesis of Methyl 5-formyl-6-methoxynaphthalene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the formylation of a methoxynaphthalene derivative followed by esterification to introduce the carboxylate group. The reaction conditions often involve the use of strong acids or bases as catalysts, and the reactions are carried out under controlled temperatures to ensure high yields and purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Analyse Des Réactions Chimiques
Methyl 5-formyl-6-methoxynaphthalene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
These reactions are typically carried out under controlled conditions to ensure the desired product formation and to minimize side reactions .
Applications De Recherche Scientifique
Methyl 5-formyl-6-methoxynaphthalene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where oxidative stress and inflammation are involved.
Mécanisme D'action
The mechanism of action of Methyl 5-formyl-6-methoxynaphthalene-2-carboxylate involves its interaction with various molecular targets. The formyl and methoxy groups can participate in hydrogen bonding and other non-covalent interactions with biological macromolecules, influencing their structure and function. The compound may also undergo metabolic transformations in vivo, leading to the formation of active metabolites that exert biological effects .
Comparaison Avec Des Composés Similaires
Methyl 5-formyl-6-methoxynaphthalene-2-carboxylate can be compared with other naphthalene derivatives such as:
Methyl 5-formyl-2-furancarboxylate: Similar in structure but with a furan ring instead of a naphthalene ring, leading to different chemical reactivity and biological activity.
Methyl 5-formyl-6-hydroxynaphthalene-2-carboxylate: Similar but with a hydroxyl group instead of a methoxy group, which can influence its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern on the naphthalene core, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C14H12O4 |
|---|---|
Poids moléculaire |
244.24 g/mol |
Nom IUPAC |
methyl 5-formyl-6-methoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C14H12O4/c1-17-13-6-4-9-7-10(14(16)18-2)3-5-11(9)12(13)8-15/h3-8H,1-2H3 |
Clé InChI |
NIHJDHGFFHDHAH-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=C(C=C1)C=C(C=C2)C(=O)OC)C=O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1,6-Dihydropyrrolo[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B8560156.png)
![5-(((6-(Bicyclo[2.2.1]hept-5-en-2-yl)hexyl)amino)methyl)quinolin-8-ol](/img/structure/B8560160.png)
![Butyl butoxy[(2-methylacryloyl)amino]acetate](/img/structure/B8560168.png)
![(6-Chloro-1H-indol-3-yl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B8560175.png)



